molecular formula C11H14O2S B8078092 3-(3-Methylsulfanylphenyl)oxolan-3-ol

3-(3-Methylsulfanylphenyl)oxolan-3-ol

Cat. No.: B8078092
M. Wt: 210.29 g/mol
InChI Key: JZEOHLSJMYHHEE-UHFFFAOYSA-N
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Description

3-(3-Methylsulfanylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3-methylsulfanylphenyl substituent. The methylsulfanyl (SCH₃) group is electron-donating, which may influence reactivity, solubility, and biological interactions, such as antioxidant or receptor-binding activities .

Properties

IUPAC Name

3-(3-methylsulfanylphenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOHLSJMYHHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(3-Methylsulfanylphenyl)oxolan-3-ol involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the use of cyclodextrins in the preparation process suggests that large-scale production may involve similar techniques, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylsulfanylphenyl)oxolan-3-ol undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the products formed.

Major Products Formed: The major products formed from the reactions of this compound vary based on the type of reaction. For example, combination reactions may result in the formation of new compounds, while decomposition reactions may yield simpler substances.

Scientific Research Applications

3-(3-Methylsulfanylphenyl)oxolan-3-ol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-(3-Methylsulfanylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Oxolan-3-ol Derivatives

Key structural analogs differ in the substituents attached to the oxolane ring. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(3-Methylsulfanylphenyl)oxolan-3-ol 3-Methylsulfanylphenyl C₁₀H₁₂O₂S 196.26 Potential antioxidant; SCH₃ enhances lipophilicity
3-(4-Chlorophenyl)oxolan-3-ol 4-Chlorophenyl C₉H₉ClO₂ 184.62 Higher polarity due to Cl; discontinued availability
3-(4-Fluoro-2-methylphenyl)oxolan-3-ol 4-Fluoro-2-methylphenyl C₁₀H₁₁FO₂ 182.20 Electron-withdrawing F may alter reactivity
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol Hydroxymethyl C₅H₁₀O₃ 118.13 Water-soluble; used in chiral synthesis
3-(Prop-2-en-1-yl)oxolan-3-ol Allyl (prop-2-en-1-yl) C₆H₁₀O₂ 114.14 Reactive allyl group for polymerization

Commercial Availability and Challenges

Several analogs, including 3-(4-chlorophenyl)oxolan-3-ol, are listed as discontinued in commercial catalogs, possibly due to synthetic complexity or stability issues . This underscores the need for optimized synthetic routes for this compound to ensure scalability.

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